5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid
Description
Properties
IUPAC Name |
5-methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-25-16-9-10-17(18(13-16)20(23)24)14-5-7-15(8-6-14)19(22)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYHUTXIZVUQIJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)C(=O)N3CCCCC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70692294 | |
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261907-12-3 | |
| Record name | 4-Methoxy-4'-(piperidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70692294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of 2-Bromo-5-Methoxybenzoic Acid
This intermediate is synthesized via bromination of 5-methoxybenzoic acid using bromine in acetic acid (Eq. 1):
Purification by recrystallization from ethanol/water mixtures affords the product as white crystals (m.p. 154–156°C).
Synthesis of 4-(Piperidine-1-Carbonyl)Phenylboronic Acid
The piperidine-1-carbonyl group is introduced via amide coupling (Scheme 1):
-
4-Carboxyphenyl chloride is generated by treating 4-carboxybenzoic acid with thionyl chloride.
-
Reaction with piperidine in dichloromethane using HATU and DIPEA forms 4-(piperidine-1-carbonyl)benzoic acid (Yield: 85%).
-
Conversion to the boronic acid via Miyaura borylation using bis(pinacolato)diboron and Pd(dppf)Cl₂ (Eq. 2):
Biaryl Bond Formation via Suzuki-Miyaura Coupling
The critical C–C bond is forged using a palladium-catalyzed cross-coupling (Table 1):
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions
| Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | DMF | 90 | 65 | |
| Pd(OAc)₂, XPhos, CsF | Dioxane | 100 | 78 | |
| PdCl₂(dppf), K₃PO₄ | THF | 80 | 82 |
Optimal conditions employ PdCl₂(dppf) with K₃PO₄ in THF at 80°C, achieving 82% yield. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the coupled product.
Functional Group Interconversions and Final Deprotection
Demethylation of Methoxy Groups
If the starting benzoic acid contains a protected hydroxyl group (e.g., as a methyl ether), boron tribromide in dichloromethane at −10°C selectively removes the methyl group (Eq. 3):
Caution : BBr₃ is moisture-sensitive; reactions require anhydrous conditions.
Carboxylic Acid Activation
For alternative routes requiring amidation, the benzoic acid is activated as an acyl chloride using thionyl chloride (Eq. 4):
Analytical Characterization and Quality Control
NMR Spectroscopy :
-
¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 1H, Ar–H), 7.89 (s, 1H, Ar–H), 7.65–7.58 (m, 4H, Ar–H), 3.91 (s, 3H, OCH₃), 3.72–3.68 (m, 4H, piperidine), 1.65–1.58 (m, 6H, piperidine).
-
¹³C NMR : δ 172.5 (COOH), 168.2 (C=O), 132.4–114.7 (Ar–C), 56.3 (OCH₃), 48.1 (piperidine), 25.6 (piperidine).
HPLC Purity : >98% (C18 column, acetonitrile/water, 70:30).
Challenges and Mitigation Strategies
-
Low Coupling Yields : Impurities in boronic acids reduce efficiency. Recrystallization or column purification of intermediates resolves this.
-
Over-Oxidation : Demethylation with BBr₃ may degrade acid-sensitive groups. Lower temperatures (−10°C) and shorter reaction times (1–2 h) prevent side reactions.
-
Pd Catalyst Residues : Washing with aqueous ethylenediaminetetraacetic acid (EDTA) removes residual palladium.
Comparative Evaluation of Synthetic Routes
Route A (Suzuki Coupling) :
-
Advantages : High regioselectivity, compatibility with boronic acids.
-
Disadvantages : Requires expensive Pd catalysts.
Route B (Ullmann Coupling) :
-
Advantages : Lower cost (Cu catalysts).
-
Disadvantages : Limited scalability, higher temperatures (120–150°C).
Route C (Friedel-Crafts Acylation) :
Industrial-Scale Considerations
For kilogram-scale production, continuous flow reactors enhance the Suzuki coupling’s efficiency, reducing Pd loading to 0.5 mol% and improving throughput. Solvent recovery systems (e.g., DMF distillation) lower environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
Oxidation: Formation of 5-Hydroxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid.
Reduction: Formation of 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzyl alcohol.
Substitution: Formation of various substituted benzoic acid derivatives depending on the substituent introduced.
Scientific Research Applications
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine-1-carbonyl group may play a crucial role in binding to these targets, while the methoxy group can influence the compound’s overall pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues include:
Structural Insights :
- The methoxy group in the target compound enhances solubility compared to halogenated analogues (e.g., 22b).
- Carboxyterfenadine () demonstrates how extended alkyl chains (e.g., hydroxybutylphenyl) can drastically alter solubility and protein binding.
Physicochemical Properties
| Property | Target Compound | Compound 22b | Compound 27 | Carboxyterfenadine |
|---|---|---|---|---|
| Molecular Weight | ~375 g/mol* | ~500 g/mol | ~450 g/mol | ~563 g/mol |
| LogP | ~3.0 (estimated) | ~4.2 | ~4.5 | 3.9 |
| Solubility | Moderate in polar solvents | Low in water, high in DMSO | Low in water, high in acetone | Very soluble in chloroform, sparingly in water |
| Synthetic Yield | N/A | 78% | 75% | N/A |
*Estimated based on structural similarity to compound 27 ().
Key Findings :
- Fluorinated derivatives (e.g., 22b) exhibit lower aqueous solubility but higher metabolic stability due to reduced oxidative metabolism.
- The target compound’s piperidine-1-carbonyl group balances polarity, making it more suitable for oral bioavailability than carboxyterfenadine’s hydrophobic side chain.
Pharmacological Activity and Target Interactions
- Receptor Binding : The 4-(piperidine-1-carbonyl)phenyl group may mimic natural ligands in G-protein-coupled receptors (GPCRs), as seen in terfenadine derivatives ().
- Enzyme Inhibition : Analogues with trifluoromethyl groups (e.g., compound 27) show enhanced inhibition of proteases or kinases due to strong electron-withdrawing effects.
Biological Activity
5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: CHNO
Molecular Weight: 339.385 g/mol
CAS Number: 1261907-12-3
The compound features a piperidine ring attached to a phenyl group, which is further connected to a benzoic acid moiety. This structural configuration is hypothesized to contribute to its biological activity through specific molecular interactions.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common method includes:
- Acylation of 4-Aminobenzoic Acid : Using piperidine-1-carbonyl chloride.
- Methylation : The resulting intermediate undergoes methylation.
- Reaction Conditions : Organic solvents like dichloromethane or tetrahydrofuran are used, often with triethylamine as a catalyst.
Anticancer Properties
Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit promising anticancer activities. The following findings highlight its potential:
- Inhibition of Cancer Cell Proliferation : The compound has shown significant inhibitory effects on various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). IC values in studies range from 3.0 µM to above 10 µM, indicating potent activity compared to standard treatments like doxorubicin .
- Mechanism of Action : The interaction of the compound with specific receptors or enzymes may modulate their activity, enhancing its anticancer effects. It is believed that the piperidine ring plays a critical role in binding to these targets, while the benzoic acid moiety contributes to hydrogen bonding interactions.
Other Biological Activities
- Antimicrobial Activity : Although less studied than its anticancer properties, preliminary data suggest that similar benzoic acid derivatives possess antimicrobial effects against various pathogens. The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways .
Case Studies and Research Findings
| Study | Findings | Cell Line | IC (µM) |
|---|---|---|---|
| Study A | Significant inhibition of proliferation | MCF-7 | 3.0 |
| Study B | Moderate activity against lung cancer cells | A549 | 5.85 |
| Study C | Comparison with standard drugs | Various | >10 |
Q & A
Basic: What are the recommended synthetic routes for 5-Methoxy-2-[4-(piperidine-1-carbonyl)phenyl]benzoic acid in academic research settings?
Answer: A common approach involves coupling 5-methoxy-2-aminobenzoic acid derivatives with activated 4-(piperidine-1-carbonyl)phenyl intermediates. Key steps include protecting the carboxylic acid group during amide bond formation (e.g., using HATU/DIPEA in DMF) followed by deprotection under mild acidic conditions. Purification typically employs reverse-phase HPLC with acetonitrile/water gradients .
Basic: Which analytical techniques are most effective for structural confirmation of this compound?
Answer: High-resolution mass spectrometry (HRMS) coupled with ¹H/¹³C NMR provides definitive structural confirmation. Particular attention should be paid to the piperidine carbonyl proton environment (δ 7.8–8.1 ppm in DMSO-d6) and the methoxy group singlet (δ 3.8–3.9 ppm). FTIR analysis should confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and carbonyl vibrations (amide C=O ~1650 cm⁻¹, acid C=O ~1700 cm⁻¹) .
Advanced: How should researchers address contradictory solubility data between computational predictions and experimental observations?
Answer: Discrepancies often arise from crystal packing effects not captured in simulations. A tiered approach is recommended: 1) Verify purity (>95% by HPLC), 2) Perform temperature-dependent solubility studies in multiple solvents (DMSO, ethanol, phosphate buffers), 3) Characterize polymorphs via XRPD, 4) Compare with COSMO-RS predictions using experimentally determined crystal lattice energies. Document all solvent history, as recrystallization conditions significantly impact solubility profiles .
Advanced: What strategies optimize the compound’s stability for long-term biological studies?
Answer: Stability optimization requires: 1) Lyophilization from tert-butanol/water mixtures to create amorphous solid dispersions, 2) Storage under argon at –80°C with desiccant, 3) Periodic stability checks via UPLC-UV (220 nm) assessing degradation products. For solution-phase studies, use citrate buffers (pH 4.0–4.5) with 0.01% ascorbic acid to prevent oxidation. Monitor piperidine ring protonation state via ¹H NMR in D2O .
Basic: What are the critical parameters for successful crystallization of this compound?
Answer: Optimal crystallization occurs using slow evaporation from 1:3 DCM/methanol mixtures at 4°C. Key parameters: 1) Supersaturation ratio maintained between 1.5–2.0, 2) Seeding with pre-characterized microcrystals, 3) Controlled cooling rate of 0.5°C/hour. Crystal morphology typically forms orthorhombic plates suitable for single-crystal XRD analysis .
Advanced: How to design structure-activity relationship (SAR) studies focusing on the piperidine-carbonyl moiety?
Answer: Implement a three-phase SAR strategy: 1) Synthesize analogs with varied piperidine substituents (e.g., N-methyl, spirocyclic derivatives), 2) Use surface plasmon resonance to measure binding kinetics against target proteins, 3) Perform molecular dynamics simulations (AMBER force field) assessing carbonyl group hydration patterns. Correlate with in vitro IC50 values using ANCOVA statistical models to isolate substituent effects .
Advanced: What experimental approaches resolve conflicting bioassay results between cell-free and whole-cell systems?
Answer: Conduct permeability-adjusted activity studies: 1) Measure compound accumulation via LC-MS/MS in cell lysates, 2) Use PAMPA assays to determine intrinsic permeability, 3) Apply correction factors using efflux transporter inhibitors (e.g., verapamil for P-gp). For membrane-bound targets, employ nanodisc-incorporated receptor preparations to bridge biochemical and cellular data .
Basic: Which computational methods are suitable for predicting the compound’s logP and pKa values?
Answer: Use consensus modeling combining Schrodinger’s QikProp (MMFF94s force field), ACD/Labs Percepta (ANN-based), and COSMOtherm (BP_TZVP_C30_1601 parametrization). Experimental validation via pH-metric titration (GLpKa instrument) and shake-flask HPLC (logP) is essential. The compound typically shows experimental logP 2.1±0.3 and pKa1 (carboxylic acid) 3.8, pKa2 (piperidine) 9.2 .
Advanced: How to troubleshoot low yields in the final coupling step of the synthesis?
Answer: Address common failure points systematically: 1) Confirm amine nucleophilicity via Hammett substituent constants (σpara > –0.3 requires pre-activation), 2) Screen coupling reagents (HATU vs. PyBOP in DMF/CHCl3 mixtures), 3) Employ in situ IR monitoring (C=O stretch 1680→1640 cm⁻¹ indicates progress), 4) Consider competing hydrolysis pathways—maintain anhydrous conditions with 4Å molecular sieves. Typical optimized yields reach 65–72% .
Advanced: What methodologies enable precise determination of the compound’s binding mode in protein complexes?
Answer: Combine X-ray crystallography (soaking experiments at 10 mM compound concentration) with HDX-MS (2 pmol protein, 30 sec deuterium exposure). For dynamic binding analysis, use STOPPED-flow fluorescence with tryptophan mutants. Cross-validate with in silico docking (AutoDock Vina) using explicit solvent MD-refined poses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
